molecular formula C21H19ClN2O3S2 B12202695 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

Cat. No.: B12202695
M. Wt: 447.0 g/mol
InChI Key: ICCYZJVCCIWMGC-AQTBWJFISA-N
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Description

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, a chlorobenzylidene group, and a hydroxyphenylethyl side chain, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of Chlorobenzylidene Group: The chlorobenzylidene group is introduced via a condensation reaction between the thiazolidinone core and 4-chlorobenzaldehyde in the presence of a base.

    Attachment of Hydroxyphenylethyl Side Chain: The final step involves the reaction of the intermediate with 2-(4-hydroxyphenyl)ethylamine under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone core and chlorobenzylidene group make it particularly interesting for research into enzyme inhibition and potential therapeutic applications.

Properties

Molecular Formula

C21H19ClN2O3S2

Molecular Weight

447.0 g/mol

IUPAC Name

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C21H19ClN2O3S2/c22-16-5-1-15(2-6-16)13-18-20(27)24(21(28)29-18)12-10-19(26)23-11-9-14-3-7-17(25)8-4-14/h1-8,13,25H,9-12H2,(H,23,26)/b18-13-

InChI Key

ICCYZJVCCIWMGC-AQTBWJFISA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)O

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)O

Origin of Product

United States

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